molecular formula C9H5N3O B3046576 4-Hydroxyquinazoline-5-carbonitrile CAS No. 1260658-66-9

4-Hydroxyquinazoline-5-carbonitrile

Cat. No.: B3046576
CAS No.: 1260658-66-9
M. Wt: 171.16
InChI Key: MPVAOMGGGOLKDL-UHFFFAOYSA-N
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Description

4-Hydroxyquinazoline-5-carbonitrile (CAS 1260658-66-9) is a high-purity, nitrogen-containing heterocyclic compound supplied for advanced chemical and pharmaceutical research. With a molecular formula of C9H5N3O and a molecular weight of 171.16 g/mol, this compound belongs to the privileged quinazoline scaffold, a structure renowned for its diverse biological activities and significant presence in medicinal chemistry . Heterocyclic compounds like this serve as fundamental building blocks for the development of novel active molecules with potential applications in drug discovery . Researchers utilize this carbonitrile-functionalized quinazoline as a key synthetic intermediate. Its molecular structure, which integrates multiple hydrogen bond acceptors and donors, makes it a valuable precursor for designing more complex molecules, such as mixed-ligand complexes or new carboxamide analogues , which are investigated for their therapeutic potential. The compound must be stored sealed in a dry environment at 2-8°C to maintain stability. This product is intended for research purposes only and is not classified as a drug or medicinal product. It is strictly for laboratory use by qualified professionals and is not intended for diagnostic, therapeutic, or personal use of any kind. Handle with care and refer to the Safety Data Sheet for detailed hazard information (H302, H315, H319, H335) .

Properties

IUPAC Name

4-oxo-3H-quinazoline-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)9(13)12-5-11-7/h1-3,5H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVAOMGGGOLKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CNC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697392
Record name 4-Oxo-1,4-dihydroquinazoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260658-66-9
Record name 4-Oxo-1,4-dihydroquinazoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Derivatization Strategies for 4 Hydroxyquinazoline 5 Carbonitrile

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group at the C4 position is a key site for derivatization. Its conversion to other functional groups significantly alters the electronic properties and reactivity of the quinazoline (B50416) core, opening up avenues for further molecular elaboration.

The transformation of the 4-hydroxyl group to a 4-thiol (or thione) functionality is a common strategy to introduce a soft nucleophile into the quinazoline system. This conversion is typically achieved using thionating agents. Lawesson's reagent is a widely employed reagent for this purpose, effectively converting the carbonyl group of the tautomeric 4-quinazolone form to a thiocarbonyl. lmaleidykla.ltmdpi.comlmaleidykla.ltorganic-chemistry.org Another classical reagent, phosphorus pentasulfide (P4S10), can also be used for this thionation. lmaleidykla.ltresearchgate.net These thiol derivatives are valuable intermediates for synthesizing various sulfur-containing quinazoline compounds. lmaleidykla.lt

Table 1: Reagents for Conversion of Hydroxyl to Thiol Derivatives

Reagent Description
Lawesson's Reagent A mild and effective thionating agent for converting carbonyls to thiocarbonyls. lmaleidykla.ltmdpi.comorganic-chemistry.org

Halogenation, particularly chlorination, of the 4-hydroxyl group is a critical transformation as it introduces a good leaving group, paving the way for a multitude of nucleophilic substitution reactions. The most common method for this conversion involves treating the 4-hydroxyquinazoline-5-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3). chem-soc.siresearchgate.net The reaction may also be carried out using a mixture of phosphorus oxychloride and phosphorus pentachloride. chem-soc.si Thionyl chloride (SOCl2) is another effective reagent for this chlorination. researchgate.netgoogle.com The resulting 4-chloroquinazoline-5-carbonitrile (B3320327) is a highly versatile intermediate.

Table 2: Common Chlorinating Agents for 4-Hydroxyquinazolines

Reagent Typical Conditions
Phosphorus Oxychloride (POCl3) Often used as both reagent and solvent, sometimes with PCl5. chem-soc.siresearchgate.net

Nucleophilic Substitution Reactions

The 4-position of the quinazoline ring is highly susceptible to nucleophilic attack, especially when activated with a leaving group like a chlorine atom. The resulting 4-chloroquinazoline-5-carbonitrile readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. researchgate.netmdpi.comresearchgate.net

Amines, both primary and secondary, are common nucleophiles, leading to the formation of 4-aminoquinazoline derivatives. mdpi.comnih.gov These reactions are often carried out in a suitable solvent and may be facilitated by base or microwave irradiation to improve yields and reaction times. nih.gov Hydrazine (B178648) can also be used as a nucleophile to introduce a hydrazinyl group at the C4 position. chem-soc.simdpi.com Other nucleophiles such as alkoxides and thiolates can also be employed to generate the corresponding ethers and thioethers. The reactivity of the 4-chloroquinazoline (B184009) makes it a cornerstone for building molecular diversity. mdpi.com

Electrophilic Substitution Reactions on the Quinazoline Ring System

While the quinazoline ring is generally considered electron-deficient, electrophilic substitution reactions can occur, although they are less common than nucleophilic substitutions at the C4 position. The presence of the hydroxyl group (an electron-donating group by resonance) can direct electrophiles to specific positions on the benzene (B151609) portion of the quinazoline ring. However, the nitrile group is a deactivating group, which can make electrophilic substitution more challenging.

Common electrophilic substitution reactions include nitration and halogenation. nih.gov The exact position of substitution will depend on the reaction conditions and the directing effects of the existing substituents. For instance, formylation of electron-rich aromatic systems can be achieved using the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride. wikipedia.orgorganic-chemistry.orgresearchgate.netnumberanalytics.comambeed.com While specific examples on this compound are not prevalent, the principles of electrophilic aromatic substitution would apply, with the outcome being a balance of the electronic effects of the hydroxyl and nitrile groups.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the halogenated derivatives of this compound are excellent substrates for these transformations. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is widely used to introduce new aryl or vinyl groups at the C4 position of 4-chloroquinazoline-5-carbonitrile. nih.govresearchgate.netresearchgate.netwikipedia.org This reaction typically employs a palladium catalyst, a base, and a suitable solvent system. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.netorganic-chemistry.orgwikipedia.orglibretexts.org This is a valuable method for introducing alkynyl moieties onto the quinazoline scaffold, starting from the 4-chloro derivative. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orglibretexts.org This reaction provides an alternative and often milder method for synthesizing 4-aminoquinazoline derivatives from 4-chloroquinazoline-5-carbonitrile, accommodating a broader range of amine coupling partners than traditional SNAr reactions. wikipedia.orgbeilstein-journals.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Bond Formed Coupling Partners Key Catalyst Components
Suzuki-Miyaura C-C Organoboron compound + Aryl/Vinyl Halide Palladium catalyst, Base
Sonogashira C-C Terminal alkyne + Aryl/Vinyl Halide Palladium catalyst, Copper(I) co-catalyst, Base

General Derivatization Techniques (e.g., Silylation, Acylation, Alkylation)

Besides the major transformations, other derivatization techniques are also applicable to this compound, offering ways to protect the hydroxyl group or to introduce further diversity.

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. This is typically achieved by reacting the compound with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Silylation can be useful to prevent unwanted side reactions of the hydroxyl group during other synthetic steps.

Acylation: Acylation of the hydroxyl group to form an ester can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base. This not only serves as a protecting group strategy but also allows for the introduction of various acyl moieties.

Alkylation: Alkylation can occur on either the oxygen or the nitrogen atoms of the quinazoline ring, leading to O-alkylated or N-alkylated products, respectively. mdpi.com The regioselectivity of the alkylation can often be controlled by the choice of alkylating agent, base, and reaction conditions. For instance, using a strong base might favor O-alkylation, while other conditions could lead to alkylation at the N3 position of the quinazoline ring.

Spectroscopic and Analytical Characterization of 4 Hydroxyquinazoline 5 Carbonitrile

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy - FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the FT-IR spectrum of 4-Hydroxyquinazoline-5-carbonitrile, characteristic absorption bands confirm the presence of its key structural features. The spectrum for the closely related quinazolin-4(3H)-one scaffold typically displays a broad absorption band in the region of 3300-2800 cm⁻¹, which is characteristic of the N-H stretching vibration of the lactam group, often overlapping with C-H stretching vibrations. researchgate.netresearchgate.net

A strong, sharp absorption peak is expected around 2230-2210 cm⁻¹, which is a definitive indicator of the C≡N (nitrile) stretching vibration. The spectrum also features a prominent, strong absorption band between 1700 and 1650 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the amide group (lactam). spectrabase.com Additional absorptions in the 1620-1450 cm⁻¹ range are attributed to C=C and C=N stretching vibrations within the aromatic and heterocyclic rings. nih.gov

Table 1: Expected FT-IR Data for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 2800 N-H Stretch Amide (Lactam)
~3100 - 3000 C-H Stretch Aromatic
2230 - 2210 C≡N Stretch Nitrile
1700 - 1650 C=O Stretch Amide (Lactam)
1620 - 1550 C=N Stretch Heterocyclic Ring
1600 - 1450 C=C Stretch Aromatic Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring and the N-H proton. The aromatic protons (H-6, H-7, and H-8) would typically appear in the downfield region, between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. rsc.orgnih.gov Their specific chemical shifts and multiplicities (doublet, triplet) would depend on their coupling with adjacent protons. The proton at position 2 (H-2) is expected to resonate as a singlet at a significantly downfield position, often above δ 8.0 ppm, due to the influence of the two adjacent nitrogen atoms. acs.org The amide proton (N-H) signal is typically broad and can appear over a wide range, often significantly downfield (δ 10.0-13.0 ppm), depending on the solvent and concentration. rsc.org

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 ~8.1 - 8.4 Singlet (s)
H-6 ~7.6 - 7.8 Doublet (d)
H-7 ~7.8 - 8.0 Triplet (t)
H-8 ~7.5 - 7.7 Doublet (d)
3-NH ~12.0 - 12.6 Broad Singlet (br s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C-4) is the most deshielded, appearing far downfield, typically in the range of δ 160-165 ppm. rsc.org The nitrile carbon (C≡N) has a characteristic chemical shift between δ 115 and 120 ppm. oregonstate.edunih.gov The carbons of the aromatic and heterocyclic rings resonate between δ 110 and 150 ppm. oregonstate.edunih.gov The carbon at position 2 (C-2) is also significantly deshielded due to the adjacent nitrogens, appearing around δ 145-150 ppm. rsc.org Quaternary carbons, such as C-4a, C-5, and C-8a, will also be present in this region.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~148.4
C-4 ~161.4
C-4a ~149.8
C-5 ~105.0
C-5 (C≡N) ~117.0
C-6 ~133.0
C-7 ~127.5
C-8 ~126.0
C-8a ~121.4

Note: Predicted values can vary. The Human Metabolome Database provides a predicted spectrum for a similar compound in D₂O.

Two-Dimensional NMR Techniques (e.g., HMBC, COSY, HSQC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons: H-6 with H-7, and H-7 with H-8. This helps to confirm their positions relative to each other in the benzene (B151609) ring portion of the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It would show cross-peaks connecting H-2 to C-2, H-6 to C-6, H-7 to C-7, and H-8 to C-8. This allows for the direct assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for identifying quaternary carbons and piecing together different parts of the molecule. sdsu.educolumbia.edu Key expected HMBC correlations would include:

The H-2 proton correlating to the C-4 and C-8a carbons.

The aromatic proton H-6 correlating to the nitrile carbon (C-5), C-4a, and C-8.

Mass Spectrometry Techniques (e.g., ESI-MS, EI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. The molecular formula of this compound is C₉H₅N₃O, corresponding to a monoisotopic mass of 171.0433 g/mol .

Electrospray Ionization (ESI-MS): This soft ionization technique is typically used with Liquid Chromatography (LC-MS). In positive ion mode, it would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 172.0511. nih.gov

Electron Ionization (EI-MS): This is a harder ionization technique that often results in fragmentation. The molecular ion peak [M]⁺˙ at m/z 171 would be observed, and common fragmentation patterns for quinazolinones could include the loss of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da). nih.govnist.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For the [M+H]⁺ ion, an HRMS measurement of 172.0511 would confirm the elemental composition of C₉H₆N₃O⁺, distinguishing it from other potential formulas with the same nominal mass. rsc.org

Table 4: Expected Mass Spectrometry Data

Technique Ion Mode Expected m/z Assignment
ESI-MS Positive 172.05 [M+H]⁺
EI-MS Positive 171.04 [M]⁺˙
HRMS Positive 172.0511 [C₉H₆N₃O]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore. The extended conjugated system of the quinazolinone ring is a strong chromophore. Based on studies of similar quinazoline (B50416) derivatives, the UV-Vis spectrum of this compound in a solvent like acetonitrile (B52724) or methanol (B129727) is expected to exhibit two main absorption bands. nih.govresearchgate.net

A high-energy band, typically observed in the 240–300 nm region, is attributed to π → π* transitions within the aromatic and heterocyclic ring system. A second, lower-energy band is expected at a longer wavelength, generally between 310–425 nm, which corresponds to the n → π* transition involving the non-bonding electrons of the carbonyl oxygen and the ring nitrogens. nih.govresearchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the solvent and the specific substitution pattern on the quinazoline ring.

Table 5: Expected UV-Vis Absorption Data

Wavelength (λmax) Range (nm) Electronic Transition
240 - 300 π → π*
310 - 425 n → π*

X-ray Diffraction Analysis (Single Crystal X-ray Diffraction - SC-XRD)

The process involves irradiating a high-quality single crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a compound like this compound, SC-XRD would confirm the planar quinazoline core and the positions of the hydroxyl and carbonitrile functional groups.

As of the current literature review, a specific single crystal X-ray diffraction study for this compound has not been publicly reported. However, studies on closely related quinazolinone derivatives have successfully utilized SC-XRD to elucidate their structures. For example, the analysis of a quinazolinone-nitrate complex revealed its crystallization in the monoclinic P21/c space group, with the quinazolinone moiety connected via N-H···O and C-H···O hydrogen bridges to form 2D infinite layers. nih.govresearchgate.net Such analyses are crucial for understanding the supramolecular chemistry that governs the solid-state properties of these compounds.

Elemental Composition Analysis (e.g., CHN/S/O analysis)

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound, thereby confirming its purity. The most common method is combustion analysis, often referred to as CHN analysis, which determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). nih.govnih.govresearchgate.net

In this procedure, a small, accurately weighed sample of the compound is combusted at high temperatures in an oxygen-rich environment. This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These resulting gases are then separated and quantified by a detector, allowing for the calculation of the percentage of each element in the original sample. acs.org The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. For a sample to be considered pure, the experimental values must align closely with the theoretical values, typically within a ±0.4% margin. nih.gov

For this compound, with the molecular formula C₉H₅N₃O , the theoretical elemental composition can be calculated as follows. bldpharm.com

Interactive Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.0119108.09963.16
HydrogenH1.00855.0402.95
NitrogenN14.007342.02124.56
OxygenO15.999115.9999.35
Total C₉H₅N₃O 171.159 100.00

Advanced Spectroscopic and Structural Analyses

Beyond standard characterization, advanced techniques provide deeper insights into the molecule's intermolecular interactions and photophysical behavior.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. nih.govmdpi.com The analysis maps the electron distribution of a molecule within its crystalline environment, generating a three-dimensional surface that highlights regions of close contact with neighboring molecules. nih.govmdpi.com

While a specific Hirshfeld analysis for this compound is not available, studies on related quinazoline derivatives show that H···H, C···H/H···C, and N···H/H···N contacts are often the most significant contributors to the crystal packing. nih.gov In one triazoloquinazoline derivative, H···H contacts were found to be the primary contributors to intermolecular interactions. mdpi.com For a quinazolinone-nitrate complex, O···H interactions were the most dominant, contributing nearly 80% of the total surface contacts, indicative of strong hydrogen bonding. nih.gov

Photoluminescence

Photoluminescence (PL) spectroscopy investigates the light-emitting properties of a molecule after it absorbs photons. This analysis provides information on a compound's fluorescence or phosphorescence, including its emission wavelength (color), quantum yield (efficiency), and lifetime. The donor-acceptor architecture present in many quinazoline derivatives often leads to interesting photophysical properties. rsc.orgbeilstein-journals.org

Studies on various quinazoline-based fluorophores demonstrate that their emission characteristics are highly dependent on the nature and position of substituent groups and the polarity of the solvent. acs.orgrsc.org For instance, a series of quinazoline derivatives with different amino donors showed fluorescent emissions spanning from the blue to the orange-red region of the spectrum (414 nm to 597 nm). nih.govresearchgate.net Many of these compounds exhibit strong solvatochromism, where the emission color shifts significantly with increasing solvent polarity, suggesting the formation of an intramolecular charge-transfer (ICT) state upon excitation. acs.org This property is characteristic of push-pull systems, where the quinazoline core can act as an electron acceptor. Given its structure, this compound may possess similar intriguing photoluminescent behaviors.

Computational and Theoretical Investigations of 4 Hydroxyquinazoline 5 Carbonitrile

Tautomerism Studies

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. The 4-hydroxyquinazoline (B93491) scaffold can exist in several tautomeric forms, and the presence of the electron-withdrawing carbonitrile group at the 5-position is expected to influence the relative stabilities and equilibrium between these forms. Understanding this tautomeric behavior is critical as different tautomers can exhibit distinct chemical reactivity and biological activity.

The most prominent tautomerism in 4-hydroxyquinazolines is the equilibrium between the enol form (4-hydroxyquinazoline) and the keto form (quinazolin-4(1H)-one or quinazolin-4(3H)-one). researchgate.net Generally, for aldehydes and ketones, the keto form is significantly more stable and thus predominates at equilibrium. masterorganicchemistry.comyoutube.com However, structural factors such as conjugation, aromaticity, and intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com

In the case of 4-hydroxyquinazoline and its derivatives, the keto tautomer, often referred to as quinazolin-4-one, is generally favored in both solid and liquid states. researchgate.net This preference is largely attributed to the greater stability of the amide group within the keto form compared to the vinyl alcohol group in the enol form. Experimental studies on related quinazolin-4-one derivatives confirm the predominance of the keto form. nih.govmdpi.comresearchgate.net Theoretical calculations on the parent 4-hydroxyquinoline (B1666331) system also indicate that the keto tautomer is more stable. researchgate.net The equilibrium is dynamic, and even a small population of the enol form can be significant for certain chemical reactions where it acts as a nucleophile. youtube.com

Tautomeric FormGeneral Stability FactorsPredominance in Quinazolines
Keto (Quinazolin-4-one)More stable C=O bond compared to C=C in enol. Amide resonance stabilization.Generally the major, more stable form in solid and solution phases. researchgate.net
Enol (4-Hydroxyquinazoline)Aromaticity of the pyrimidine (B1678525) ring. Can be stabilized by H-bonding, conjugation, or in the gas phase. researchgate.netmasterorganicchemistry.comGenerally the minor, less stable form, but its presence is crucial for certain reactions. youtube.com

The interconversion between keto and enol forms can proceed through a zwitterionic intermediate, particularly in polar solvents. For quinazoline (B50416) derivatives, a mechanism involving a zwitterion with a cationic iminium nitrogen and an enolate group has been proposed. mdpi.com This intermediate can be stabilized by strong intramolecular hydrogen bonds. mdpi.com The formation of a zwitterion represents another potential tautomeric equilibrium, although it is typically a high-energy, transient species rather than a significantly populated state. The polarity of the solvent plays a crucial role in the viability of this pathway.

For the more stable keto (quinazolin-4-one) structure, two distinct N-H tautomers are possible, depending on which nitrogen atom in the pyrimidine ring bears the hydrogen atom. These are the quinazolin-4(1H)-one and quinazolin-4(3H)-one forms. In addition, the enol form (4-hydroxyquinazoline) represents a third major tautomer. Computational studies on related 4-hydroxyquinazoline systems have been used to predict the relative stability of these different isomers. nih.gov The specific substitution pattern on the quinazoline ring system can influence which N-H tautomer is more favorable. Tautomerism involving the exchange of hydrogen atoms between nitrogen and oxygen is a key area of study, as these forms can have different hydrogen bonding capabilities and biological interactions. nih.gov

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. masterorganicchemistry.com Solvents can differentially solvate and stabilize one tautomer over another, thereby shifting the equilibrium. rsc.org

Polar Solvents : Polar protic and aprotic solvents tend to stabilize more polar tautomers. For instance, studies on related quinazolin-4-one derivatives show that the polar keto form is favored in polar aprotic solvents like DMSO. nih.govmdpi.comresearchgate.net Polar solvents can also promote tautomerization by facilitating proton transfer. nih.gov

Non-polar Solvents : In non-polar solvents like chloroform (B151607) or carbon tetrachloride, the less polar enol form may become more favored. nih.govmdpi.com This is because the enol tautomer can be stabilized by intramolecular hydrogen bonding, which is more favorable in a non-polar environment where intermolecular hydrogen bonding with the solvent is not possible. masterorganicchemistry.com

Theoretical models that incorporate solvent effects are essential for accurately predicting tautomeric preferences in solution. nih.govrsc.org These calculations have shown that medium effects can have a strong impact on the relative stability of different tautomers. nih.gov

Solvent TypeEffect on EquilibriumFavored Tautomer (General Finding)Reference Example
Polar Aprotic (e.g., DMSO)Stabilizes polar species through dipole-dipole interactions.Keto formA quinazolin-4-one derivative favors the keto form in DMSO. nih.gov
Non-polar (e.g., Chloroform)Favors less polar species and intramolecular H-bonding.Enol formThe same derivative favors the enol form in chloroform. nih.gov
Polar Protic (e.g., Methanol)Can stabilize both forms through H-bonding, but often favors the more polar keto form.Keto formMedium effects in methanol (B129727) were shown to stabilize a specific tautomer of a 4HQZ complex. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying the electronic structure, stability, and properties of molecules like 4-hydroxyquinazoline-5-carbonitrile. researchgate.netnih.gov DFT methods provide a good balance between computational cost and accuracy, making them suitable for investigating complex organic systems. These calculations are used to determine the relative energies of different tautomers and transition states, providing a detailed picture of the tautomeric equilibria and interconversion pathways. researchgate.netnih.gov

A fundamental application of DFT is geometry optimization. This process computationally determines the lowest-energy three-dimensional arrangement of atoms in a molecule, corresponding to its most stable structure. For a flexible molecule or one with multiple tautomers, this involves several steps:

Conformational Search : Identifying all possible stable conformations (rotamers) for each tautomer. For this compound, this would involve rotation around single bonds, if any are present. Studies on similar systems have identified multiple stable rotamers for the enol isomer. nih.gov

Energy Minimization : Each identified conformation is then subjected to geometry optimization to find its local energy minimum on the potential energy surface.

Relative Stability : By comparing the optimized energies of all conformers and tautomers, the global minimum energy structure and the relative stabilities of all other forms can be determined. nih.gov

These calculations can predict which tautomer is thermodynamically most stable in the gas phase. When combined with a solvation model, these predictions can be extended to different solvent environments, providing insights that are directly comparable to experimental observations in solution. nih.govnih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Energy Gaps)

The electronic properties of quinazoline derivatives are pivotal in understanding their reactivity and potential applications. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (E_gap = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity.

Computational studies, typically employing Density Functional Theory (DFT), have been used to determine these parameters for various quinazoline derivatives. For instance, a theoretical study on quinazoline derivatives designed as potential sunscreens calculated the HOMO-LUMO energies and their corresponding energy gaps. acs.org These calculations, often performed in a solvent model to better mimic experimental conditions, reveal that substitutions on the quinazoline core can significantly alter the electronic structure. acs.org

Another study on different quinoline (B57606) and quinazoline derivatives also performed DFT calculations to analyze their electronic properties, highlighting that the charge transfer within the molecules can be inferred from the HOMO and LUMO energies. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Quinazoline Derivatives

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Source
Quinazoline Derivative (for sunscreen)-6.21-1.544.67 acs.org
Fused Quinazoline Derivative-5.98-1.254.73 researchgate.net

Note: The values in this table are representative examples from studies on different quinazoline derivatives and are not specific to this compound.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates regions of negative electrostatic potential, typically colored in shades of red and yellow, which are susceptible to electrophilic attack, and regions of positive potential, shown in blue, which are prone to nucleophilic attack. nih.govresearchgate.net

For quinazoline derivatives, MEP maps reveal that the nitrogen atoms of the pyrimidine ring are typically electron-rich, representing sites of negative potential. nih.gov The distribution of electrostatic potential is also influenced by the various substituents attached to the quinazoline core. In the case of this compound, the hydroxyl group and the nitrile group would significantly impact the MEP. The oxygen of the hydroxyl group and the nitrogen of the nitrile group are expected to be regions of high electron density (negative potential), making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group would represent a region of positive potential.

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger hardness value implies greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts the maximum possible electron charge from the environment. It is calculated as ω = χ² / (2η).

These descriptors have been calculated for various heterocyclic compounds to understand their chemical behavior. researchgate.net For quinazoline derivatives, these parameters are sensitive to the nature and position of substituents.

Table 2: Representative Global Reactivity Descriptors for an Analogous Aromatic Aldehyde

ParameterValue (eV)
HOMO-6.13
LUMO-1.95
Energy Gap (ΔE)4.18
Ionization Potential (I)6.13
Electron Affinity (A)1.95
Electronegativity (χ)4.04
Chemical Hardness (η)2.09
Chemical Softness (S)0.239
Electrophilicity Index (ω)3.90

Source: Adapted from a study on 4-hydroxy benzaldehyde. researchgate.net These values are for illustrative purposes and are not specific to this compound.

Spectroscopic Parameters Prediction (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are a powerful tool for structure elucidation and for confirming experimental findings. Studies on quinazoline and quinoline derivatives have demonstrated a good correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts. nih.gov

The chemical shifts in this compound would be influenced by the electron-withdrawing nature of the nitrile group and the electronic effects of the hydroxyl group. The protons and carbons in the vicinity of these functional groups and the nitrogen atoms of the quinazoline ring are expected to show characteristic shifts. For instance, the protons on the benzene (B151609) ring will have their chemical shifts modulated by the fused pyrimidine ring and the nitrile substituent. The tautomeric equilibrium between the 4-hydroxy and the 4-oxo forms would also significantly affect the NMR spectra.

Molecular Dynamics Simulations (MD) for Solvation Effects and Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility, interactions with solvents, and binding to biological targets. nih.govabap.co.in For quinazoline derivatives, MD simulations have been employed to study their interactions with proteins, revealing key binding modes and the stability of the protein-ligand complexes. nih.govnih.govresearchgate.netrsc.org

Thermochemical Calculations (e.g., Enthalpies of Formation and Isomerization)

Thermochemical calculations, often performed using DFT methods, can predict important thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and entropy. acs.org These calculations are crucial for understanding the stability of different isomers and tautomers.

For this compound, a key consideration is the tautomerism between the 4-hydroxy form and the 4-quinazolinone form. Thermochemical calculations can determine the relative stabilities of these tautomers, predicting which form is likely to be predominant under different conditions. A study on related quinazoline derivatives investigated the potential energy curves for proton transfer processes, which is a form of isomerization, highlighting the energy barriers involved. acs.org

Aromaticity Analysis (e.g., HOMA Index)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. nih.gov It is calculated based on the bond lengths of a ring system, with a value of 1 indicating a fully aromatic system like benzene, and values less than 1 indicating a decrease in aromaticity. nih.govresearchgate.net

For this compound, the HOMA index could be calculated for both the benzene and pyrimidine rings to quantify their respective aromatic character. The fusion of the pyrimidine ring and the presence of substituents can influence the bond lengths and thus the aromaticity of the benzene ring. The aromaticity of the pyrimidine ring itself is generally lower than that of benzene and is sensitive to the tautomeric form. The HOMA index can provide valuable insights into the electron delocalization and stability of the heterocyclic system.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Atoms in Molecules (AIM) Analysis)

Intramolecular interactions play a pivotal role in determining the conformation, stability, and ultimately, the biological activity of a molecule. In this compound, the most significant of these is likely the intramolecular hydrogen bond.

Hydrogen Bonding: The tautomeric equilibrium between the 4-hydroxy and 4-oxo forms of the quinazoline ring is a key characteristic. Theoretical studies on the parent 4-hydroxyquinazoline have shown that the 4(3H)-quinazolinone tautomer is the more stable form. This stability is, in part, attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group at position 4 and the nitrogen atom at position 3 (N3). This interaction creates a six-membered ring, which enhances the planarity and rigidity of the molecule. In a study on 4-anilino-5-fluoroquinazolines, the presence of a strong intramolecular N-H···F hydrogen bond was confirmed through both experimental NMR data and DFT computations. nih.gov This highlights the propensity of the quinazoline scaffold to form such internal hydrogen bonds.

For this compound, a similar strong intramolecular O-H···N hydrogen bond is anticipated. The strength of this bond can be computationally evaluated by examining geometric parameters such as the bond length and angle, as well as by calculating the interaction energy.

Atoms in Molecules (AIM) Analysis: The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a powerful method for analyzing the topology of the electron density to characterize chemical bonding. In the context of this compound, AIM analysis would be instrumental in quantifying the strength and nature of the intramolecular hydrogen bond. The presence of a bond critical point (BCP) between the hydrogen of the hydroxyl group and the N3 nitrogen would provide definitive evidence of this interaction. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key descriptors:

A high value of ρ indicates a strong interaction.

A positive value of ∇²ρ is characteristic of closed-shell interactions, such as hydrogen bonds.

Theoretical studies on other quinazoline derivatives have utilized AIM to characterize similar intramolecular interactions, confirming the presence and strength of hydrogen bonds within the molecular framework. acs.org

Interaction Atoms Involved Expected AIM Descriptors
Intramolecular Hydrogen BondO-H···N3Bond Critical Point (BCP) present, positive ∇²ρ

This table is generated based on theoretical expectations for this compound, extrapolated from studies on related compounds.

Substituent Effects and Electronic Distribution Analysis (e.g., Natural Bond Orbital (NBO) Methodology)

The electronic properties of the quinazoline ring are significantly influenced by the nature and position of its substituents. The cyano (-CN) group at the 5-position in this compound is a strong electron-withdrawing group, which will have a profound effect on the electronic distribution throughout the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de For this compound, NBO analysis can elucidate several key features:

Charge Distribution: It can provide the natural population analysis (NPA) charges on each atom, revealing the extent of electron withdrawal by the cyano group and its effect on the acidity of the hydroxyl proton.

Hybridization: The hybridization of the atomic orbitals involved in bonding can be determined, offering insights into the geometry and reactivity of the molecule.

Delocalization and Hyperconjugation: NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. This is particularly important for understanding the stability conferred by the intramolecular hydrogen bond and the electronic communication between the cyano group and the rest of the molecule. The second-order perturbation energy (E(2)) is a key parameter that measures the strength of these donor-acceptor interactions.

NBO Parameter Information Provided for this compound
NPA ChargesQuantifies the electron-withdrawing effect of the 5-cyano group.
HybridizationDescribes the geometry and bonding at each atomic center.
E(2) Perturbation EnergyMeasures the strength of intramolecular delocalization and hydrogen bonding.

This table outlines the expected insights from NBO analysis on this compound, based on established applications of the methodology.

Advanced Molecular Modeling and Simulation Approaches (e.g., reaction pathway elucidation)

Understanding the synthetic pathways to this compound is crucial for its practical application. Molecular modeling can be employed to elucidate the mechanisms of the chemical reactions involved in its synthesis.

Reaction Pathway Elucidation: The synthesis of quinazolines and quinazolinones often involves cyclization reactions. For instance, a common route is the reaction of an appropriately substituted anthranilic acid derivative with a suitable one-carbon synthon. Computational methods, particularly Density Functional Theory (DFT), can be used to model the reaction pathway. This involves:

Identifying Reactants, Intermediates, and Products: The structures of all species along the proposed reaction coordinate are optimized.

Locating Transition States: The transition state (TS) for each step of the reaction is located. A TS is a first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to confirm that the located transition state connects the correct reactants and products.

Plausible mechanisms for the formation of quinazolinone derivatives have been proposed, often involving an initial SNAr reaction followed by an intramolecular nucleophilic addition and cyclization. acs.org Computational modeling of these steps for the synthesis of this compound would provide valuable insights into the feasibility of different synthetic routes and could help in optimizing reaction conditions. A possible reaction pathway for the synthesis of quinazoline-2,4-(1H,3H)-diones has been investigated, highlighting the role of catalysts in the reaction mechanism. researchgate.net

Computational Step Purpose in Elucidating the Synthesis of this compound
Geometry OptimizationTo determine the stable structures of reactants, intermediates, and products.
Transition State SearchTo identify the highest energy point along the reaction pathway for each step.
Frequency CalculationTo characterize stationary points as minima or transition states and to calculate zero-point vibrational energies.
IRC CalculationTo confirm the reaction pathway connecting reactants, transition states, and products.

This table summarizes the computational workflow for elucidating the reaction pathway for the synthesis of this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Hydroxyquinazoline-5-carbonitrile

Research specifically focused on this compound is still in its nascent stages, with detailed studies on its synthesis and biological activity being limited. However, the foundational chemical properties of this compound have been established.

Chemical and Physical Properties:

PropertyValue
CAS Number 1260658-66-9
Molecular Formula C9H5N3O
Molecular Weight 171.16 g/mol
Appearance Light yellow crystalline solid

This data is compiled from chemical supplier and database information. nih.govnih.gov

While dedicated research on this compound is not extensively published, the broader class of 4-hydroxyquinazoline (B93491) derivatives has been the subject of significant investigation, providing valuable insights into its potential applications. Studies on analogous compounds suggest that the 4-hydroxyquinazoline scaffold is a key pharmacophore for various biological targets. For instance, a series of novel 4-hydroxyquinazoline derivatives have been designed and synthesized, demonstrating potent activity as PARP (Poly(ADP-ribose) polymerase) inhibitors, which are crucial in cancer therapy. bldpharm.com These findings suggest that this compound could also exhibit similar inhibitory activities, although this requires experimental validation.

Emerging Trends and Challenges in Quinazoline (B50416) Chemistry

The field of quinazoline chemistry is dynamic, with continuous advancements in synthetic methodologies and a deeper understanding of their therapeutic potential. Several key trends and challenges are shaping the current research landscape.

Emerging Trends:

Development of Novel Synthetic Routes: Researchers are continuously exploring more efficient, cost-effective, and environmentally friendly methods for synthesizing the quinazoline core and its derivatives. nih.govnih.gov This includes the use of novel catalysts and one-pot multicomponent reactions to generate molecular diversity. nih.gov

Targeted Drug Design: There is a growing emphasis on designing quinazoline-based compounds that selectively target specific biological molecules, such as enzymes and receptors implicated in disease pathways. nih.govnih.gov This approach aims to enhance therapeutic efficacy while minimizing off-target effects.

Exploration of New Biological Activities: While the anticancer and antimicrobial properties of quinazolines are well-established, recent studies have unveiled a wider range of pharmacological activities, including antiviral, anti-inflammatory, and antidiabetic properties. nih.gov

Application in Materials Science: The unique photophysical properties of some quinazoline derivatives have opened up new avenues for their application in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). smolecule.com

Challenges:

Drug Resistance: A significant challenge in the clinical application of quinazoline-based drugs, particularly in cancer chemotherapy, is the development of drug resistance. bldpharm.com Overcoming this requires the design of new derivatives that can circumvent resistance mechanisms.

Selectivity and Toxicity: Achieving high selectivity for the intended biological target while minimizing toxicity to healthy cells remains a critical hurdle in the development of quinazoline-based therapeutics. nih.gov

Prospective Avenues for Advanced Research on this compound

Given the limited specific research on this compound, numerous avenues for future investigation are open. The existing knowledge of related compounds provides a strong rationale for exploring its potential in several key areas.

Potential Research Directions:

Synthesis and Characterization: A primary focus should be the development and optimization of a robust synthetic route for this compound. Detailed characterization of its physicochemical properties would provide a solid foundation for further studies.

Evaluation of Anticancer Activity: Drawing parallels from other 4-hydroxyquinazoline derivatives, a thorough investigation of the cytotoxic effects of this compound against a panel of cancer cell lines is warranted. bldpharm.comnih.gov Mechanistic studies could explore its potential as an inhibitor of key cancer-related enzymes like PARP or tyrosine kinases. bldpharm.comnih.gov

Antimicrobial Screening: The quinazoline scaffold is known to exhibit antimicrobial properties. nih.gov Screening this compound against a range of bacterial and fungal pathogens could reveal novel antimicrobial leads.

Investigation as a PARP Inhibitor: The structural similarity to known 4-hydroxyquinazoline-based PARP inhibitors makes this a particularly promising area of research. bldpharm.com Biochemical assays could determine its inhibitory potency against PARP enzymes.

Exploration in Materials Science: The presence of the nitrile group in conjunction with the quinazoline ring system may impart interesting photophysical properties. Investigating its fluorescence and potential application in materials science could be a fruitful area of research. smolecule.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 4-Hydroxyquinazoline-5-carbonitrile, and how can reaction parameters be optimized?

  • Methodology : Mechanochemical synthesis using recyclable catalysts (e.g., Fe₃O₄@SiO₂@Vanillin nanoparticles) under solvent-free conditions improves yield and sustainability . Key parameters include catalyst loading (5–10 mol%), reaction time (2–4 hours), and temperature (room temperature). Monitor progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.
  • Validation : Confirm product identity via melting point analysis and spectroscopic cross-referencing with literature data .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?

  • Techniques :

  • IR Spectroscopy : Identify nitrile (C≡N) stretches (~2200 cm⁻¹) and hydroxyl (O–H) bands (~3200 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm aromatic proton environments (δ 6.5–8.5 ppm) and ¹³C NMR to resolve carbonitrile (δ ~115 ppm) and quinazoline ring carbons .
    • Conflict Resolution : For ambiguous peaks, employ 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography to resolve structural ambiguities .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Protocols : Store in airtight, moisture-resistant containers at 2–8°C. Avoid exposure to light, strong acids/bases, and oxidizing agents .
  • Monitoring : Regularly assess purity via HPLC and track degradation products (e.g., hydrolysis to amides under humid conditions) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine computational models .

Q. What experimental approaches resolve contradictions in biological activity data for this compound derivatives?

  • Strategies :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at C-6, alkylation of the hydroxyl group) and test in standardized assays (e.g., antimicrobial MIC, cytotoxicity MTT) .
  • Mechanistic Studies : Use molecular docking to evaluate binding affinity with target proteins (e.g., kinases, cytochrome P450 enzymes) and validate via SPR or ITC .

Q. How can researchers address discrepancies in reaction mechanisms proposed for this compound synthesis?

  • Approach :

  • Kinetic Studies : Use in-situ FTIR or NMR to track intermediates (e.g., enamine or imine formation in cyclocondensation steps) .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace atom pathways and validate mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.